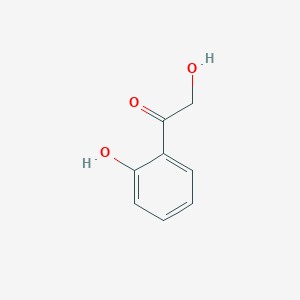

2-Hydroxy-1-(2-hydroxyphenyl)ethanone

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C8H8O3 |

|---|---|

Molekulargewicht |

152.15 g/mol |

IUPAC-Name |

2-hydroxy-1-(2-hydroxyphenyl)ethanone |

InChI |

InChI=1S/C8H8O3/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4,9-10H,5H2 |

InChI-Schlüssel |

IYAYIUGCUKYFGY-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C(=C1)C(=O)CO)O |

Herkunft des Produkts |

United States |

Significance of the Compound Class in Chemical Synthesis

The class of hydroxyaryl ketones, to which 2-Hydroxy-1-(2-hydroxyphenyl)ethanone belongs, represents a cornerstone in synthetic chemistry due to their utility as versatile intermediates. ajchem-a.com These compounds serve as crucial building blocks for a wide array of more complex organic molecules, including various pharmaceuticals, agrochemicals, and dyes. ajchem-a.comsigmaaldrich.com Their importance is largely derived from the reactivity of the hydroxyl and ketone functional groups, which allows for subsequent chemical modifications.

A primary and historically significant method for synthesizing hydroxyaryl ketones is the Fries rearrangement. sigmaaldrich.comajchem-a.com This reaction involves the conversion of phenolic esters into hydroxyaryl ketones, typically through the use of a Lewis acid or Brønsted acid catalyst. sigmaaldrich.comresearchgate.net The reaction is ortho, para-selective, meaning the acyl group migrates preferentially to the positions ortho or para to the hydroxyl group on the aromatic ring. sigmaaldrich.comajchem-a.com The specific ratio of ortho and para isomers can be influenced by reaction conditions such as temperature and the solvent used. ajchem-a.comajchem-a.com For instance, lower temperatures generally favor the formation of the para-product, while higher temperatures tend to yield more of the ortho-product. ajchem-a.com This reaction is a fundamental tool for the direct introduction of an acyl group onto a phenol (B47542) ring, a key step in the synthesis of many valuable compounds. researchgate.net

Overview of Current Research Trajectories

Direct Synthetic Routes to this compound

The direct synthesis of this compound can be approached through several established organic reactions that functionalize the aromatic ring of phenols. These methods primarily involve electrophilic aromatic substitution, where the hydroxyl group of the phenol (B47542) directs the incoming acyl group.

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a cornerstone of C-C bond formation on aromatic rings. pw.live In the context of synthesizing hydroxyacetophenones, a related reaction, the Fries rearrangement, is particularly relevant. This reaction involves the rearrangement of a phenolic ester, such as phenyl acetate (B1210297), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to yield ortho- and para-hydroxyaryl ketones. pw.livesigmaaldrich.com

The mechanism of the Fries rearrangement involves the formation of an acylium ion intermediate, which then acts as an electrophile and attacks the electron-rich aromatic ring of the phenol. The regioselectivity of the reaction, yielding either the ortho or para isomer, is highly dependent on the reaction temperature. Lower temperatures (typically below 60°C) favor the formation of the para-isomer, while higher temperatures (above 160°C) promote the formation of the ortho-isomer, 2-hydroxyacetophenone (B1195853), a direct precursor to the target molecule. pw.live The ortho-isomer can often be separated from the para-isomer by steam distillation due to intramolecular hydrogen bonding. pw.live

Table 1: Influence of Temperature on Fries Rearrangement of Phenyl Acetate

| Temperature | Predominant Isomer |

| < 60°C | p-Hydroxyacetophenone |

| > 160°C | o-Hydroxyacetophenone |

Recent advancements in this area have explored more environmentally benign and efficient catalysts, such as heteropoly acids (e.g., H₃PW₁₂O₄₀), to drive the Fries rearrangement of phenyl acetate. sigmaaldrich.com Mechanochemical approaches, utilizing techniques like ball milling, have also been investigated to synthesize p-hydroxyacetophenone, demonstrating the potential for solvent-free reaction conditions. researchgate.netresearchgate.net

Phenol-Acetyl Chloride Reaction Pathways

While the direct acylation of phenol with acetyl chloride under classical Friedel-Crafts conditions can be challenging due to the competing O-acylation of the hydroxyl group, specific methodologies can be employed. The presence of a Lewis acid is crucial to facilitate the C-acylation. The reaction involves the generation of an acylium ion from acetyl chloride, which then undergoes electrophilic attack on the phenol ring. Careful control of reaction conditions, including the choice of Lewis acid and solvent, is necessary to favor the desired C-acylation over O-acylation and to control the regioselectivity.

Condensation Reactions for Derivative Synthesis

This compound and its immediate precursor, 2-hydroxyacetophenone, are valuable building blocks for the synthesis of a wide array of derivatives through condensation reactions. These reactions typically involve the carbonyl group of the ethanone moiety, leading to the formation of larger, more complex molecules such as chalcones, hydrazones, and Schiff bases.

Claisen-Schmidt Condensation Mechanisms

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone and an aromatic carbonyl compound that lacks an α-hydrogen. In the synthesis of derivatives of this compound, the precursor 2-hydroxyacetophenone is commonly reacted with various substituted aromatic aldehydes. This reaction proceeds via an enolate intermediate, which is formed by the deprotonation of the α-carbon of the acetophenone by a base (e.g., NaOH, KOH). The enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde to form an aldol addition product, which subsequently dehydrates to yield an α,β-unsaturated ketone, commonly known as a chalcone. innovareacademics.innih.gov

These chalcone derivatives are of significant interest due to their presence in many biologically active compounds. innovareacademics.in The reaction conditions for Claisen-Schmidt condensations can be varied, including the use of different bases and solvents. nih.gov Solvent-free trituration methods have also been developed as a green chemistry approach to chalcone synthesis. innovareacademics.in

Table 2: Examples of Bases Used in Claisen-Schmidt Condensation for Chalcone Synthesis

| Base |

| Sodium Hydroxide (NaOH) |

| Potassium Hydroxide (KOH) |

| Barium Hydroxide (Ba(OH)₂) |

| Lithium Hydroxide (LiOH) |

Hydrazone and Schiff Base Ligand Formation

The carbonyl group of this compound and its analogues is readily condensed with primary amines and hydrazines to form Schiff bases and hydrazones, respectively. These reactions are typically carried out by refluxing the ketone with the appropriate amine or hydrazine in a suitable solvent, often with acid catalysis.

Hydrazone Formation: The reaction of a ketone with hydrazine (NH₂NH₂) or a substituted hydrazine (e.g., 2,4-dinitrophenylhydrazine) yields a hydrazone. chemistryjournals.netorgsyn.org The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration. Hydrazones are important intermediates in organic synthesis and are also studied for their biological activities. taylorandfrancis.com

Schiff Base Formation: Schiff bases, or imines, are formed through the condensation of a primary amine with a ketone. arpgweb.com The reaction of 2-hydroxyacetophenone with various chiral diamines has been reported to produce optically active Schiff base ligands. mdpi.com These ligands are valuable in coordination chemistry and asymmetric catalysis. The formation of the C=N bond is characteristic of Schiff bases and is confirmed by the disappearance of the N-H stretching bands and the appearance of a C=N stretching band in the IR spectrum. mdpi.com

Advanced Synthetic Techniques

In addition to classical methods, advanced synthetic techniques are being explored to improve the efficiency, selectivity, and environmental footprint of the synthesis of this compound and its derivatives.

One such technique is the use of ultrasound irradiation in heterogeneous catalysis. For instance, the bromination of hydroxyacetophenones to produce ω-bromo-hydroxyacetophenones has been achieved with high selectivity and in good yields under ultrasound assistance. lew.ro This method avoids nuclear bromination, which can be a side reaction in conventional methods.

Furthermore, the development of novel catalytic systems continues to be a focus of research. For example, the use of ionic liquids as both solvent and catalyst in reactions like the Claisen-Schmidt condensation offers advantages in terms of reaction rates and recyclability of the catalyst.

Sonochemical Synthesis Protocols

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful tool in organic synthesis. The use of ultrasonic irradiation can lead to remarkable acceleration of reactions, increased yields, and milder reaction conditions compared to conventional methods. This is attributed to the phenomenon of acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with high temperatures and pressures. lew.romdpi.com

In the context of synthesizing derivatives of this compound, sonication has been effectively employed. For instance, the synthesis of 2-bromo-1-(2-hydroxyphenyl)ethanone, a brominated derivative, is significantly enhanced by ultrasound. In a typical procedure, a solution of 1-(2-hydroxyphenyl)ethanone and copper(II) bromide in a chloroform/ethyl acetate mixture is subjected to ultrasonic irradiation. lew.ro The use of a Sonoplus GM 3200 reactor with pulsed irradiation (e.g., 5 seconds on, 5 seconds off) at 65% of the generator's full power has been reported to be effective. lew.ro This method dramatically reduces the reaction time from hours to just 20 minutes and increases the yield by an average of 10-15% compared to silent (non-sonicated) reactions. lew.ro

The benefits of sonochemical methods in the synthesis of related compounds, such as 2'-hydroxy-chalcone derivatives, have also been documented. The Claisen-Schmidt condensation, a key step in chalcone synthesis, can be carried out under ultrasound irradiation, leading to high yields in significantly shorter reaction times. mdpi.com

Table 1: Comparison of Conventional and Sonochemical Synthesis of 2-bromo-1-(2-hydroxyphenyl)ethanone

| Parameter | Conventional Method | Sonochemical Method |

| Reaction Time | Hours | 20 minutes |

| Yield | Good | Higher by 10-15% |

| Conditions | Refluxing | Milder, pulsed irradiation |

| Solvent Usage | Standard | Reduced |

| Energy Consumption | Higher | Considerably lower |

This table is based on data from the synthesis of 2-bromo-1-(2-hydroxyphenyl)ethanone, a derivative of the target compound. lew.ro

Application of Ionic Liquids in Synthetic Procedures

Ionic liquids (ILs), which are salts with melting points below 100°C, have gained significant attention as green solvents and catalysts in organic synthesis. Their unique properties, such as low vapor pressure, high thermal stability, and tunable solvent properties, make them attractive alternatives to volatile organic compounds. beilstein-journals.org

A key synthetic route to hydroxyaryl ketones, including isomers of this compound, is the Fries rearrangement of phenolic esters. organic-chemistry.orgwikipedia.org This reaction is typically catalyzed by Lewis or Brønsted acids. organic-chemistry.org Chloroaluminate ionic liquids, such as 1-butyl-3-methylimidazolium chloroaluminate ([BMIm]Cl·xAlCl₃), can function as both the solvent and the Lewis acid catalyst in the Fries rearrangement. nih.gov The use of these ionic liquids can lead to high selectivity and good yields of the desired hydroxybenzophenone products. nih.gov

A patented method for the preparation of o-hydroxyacetophenone, an isomer of the target compound, utilizes a Lewis acid and an ionic liquid in the Fries rearrangement of phenyl acetate. The process involves heating the mixture at temperatures between 120-160°C. The ionic liquid is used in a mass ratio of 3-10 times that of the phenyl acetate. This method is reported to provide a good yield and a favorable ortho-to-para product ratio. chemicalbook.com While this specific patent focuses on an isomer, the principle is applicable to the synthesis of this compound from a suitable catechol-derived ester.

Table 2: Ionic Liquids Used in Reactions Related to the Synthesis of Hydroxyaryl Ketones

| Ionic Liquid | Application | Reference |

| 1-butyl-3-methylimidazolium chloroaluminate ([BMIm]Cl·xAlCl₃) | Solvent and Lewis acid catalyst in Fries rearrangement. | nih.gov |

| N-butyl pyridinium chloroaluminate ([C₄Py]Cl–xAlCl₃) | Catalyst for polyolefin deconstruction, demonstrating the reactivity of chloroaluminate ILs. | nih.gov |

| Imidazolium-based ionic liquids | Solvents in Friedel-Crafts acylation reactions. | beilstein-journals.org |

Product Isolation and Purification Strategies

The isolation and purification of the synthesized this compound and its derivatives are crucial steps to obtain a product of high purity. Common techniques employed include crystallization, solvent extraction, and distillation.

Crystallization Methods

Crystallization is a widely used technique for the purification of solid organic compounds. The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while the impurities should either be insoluble at all temperatures or remain dissolved at low temperatures.

For derivatives of this compound, various solvent systems have been employed. For example, 2-bromo-1-(2-hydroxyphenyl)ethanone has been successfully crystallized from toluene. lew.ro In the synthesis of a chloro-derivative, recrystallization from ethanol (B145695) was used. A general guide for selecting recrystallization solvents suggests that solvents with functional groups similar to the compound being purified are often good choices. For a compound containing hydroxyl and ketone functionalities like this compound, polar solvents or mixtures of polar and non-polar solvents could be effective. Common solvent systems for recrystallization include ethanol, n-hexane/acetone, n-hexane/tetrahydrofuran, and n-hexane/ethyl acetate. rochester.edu For more polar compounds, water can also be a suitable solvent, especially given its ability to be heated to high temperatures. rochester.edu

Table 3: Common Solvents for Recrystallization of Organic Compounds

| Solvent/Mixture | Comments |

| Ethanol (EtOH) | A general and effective solvent for minor impurities. |

| n-Hexane/Acetone | A good system, especially with slow cooling and solvent evaporation. |

| n-Hexane/Tetrahydrofuran (THF) | Another generally useful solvent mixture. |

| n-Hexane/Ethyl Acetate (EA) | Can be effective, particularly when a significant amount of impurities is present. |

| Water | Suitable for sufficiently polar compounds. |

| n-Hexane/Diethyl Ether (Et₂O) | Useful for compounds that are highly soluble in pure ether. |

| Toluene | Has been used for derivatives and can be effective for compounds that crystallize well in it. |

This table provides a general guide to recrystallization solvents. The optimal solvent for this compound would need to be determined experimentally. rochester.edu

Solvent Extraction and Distillation Techniques

Solvent extraction is a key technique for separating the desired product from the reaction mixture, especially after aqueous work-up. The choice of extraction solvent depends on the solubility of the target compound and its immiscibility with the initial solvent (usually water). For the purification of a diazo-derivative of a related hydroxyphenyl ethanone, extraction with ethyl acetate or acetone has been reported. nih.gov A patented procedure for the synthesis of o-hydroxyacetophenone involves quenching the reaction mixture with a hydrochloric acid solution followed by extraction with an organic solvent like ethyl acetate. chemicalbook.com

After extraction, the organic layer is typically dried over an anhydrous salt like sodium sulfate and then concentrated under reduced pressure to remove the solvent. nih.gov

Distillation, particularly vacuum distillation, can be employed for the purification of liquid products or solids with relatively low melting points. For instance, in the synthesis of o-hydroxyacetophenone, after a multi-step work-up involving extraction and filtration, the final product is obtained by distillation of the filter cake. chemicalbook.com The removal of solvent from the reaction mixture after sonochemical synthesis of 2-bromo-1-(2-hydroxyphenyl)ethanone is also achieved by distillation under reduced pressure. lew.ro The specific conditions for distillation, such as pressure and temperature, would depend on the boiling point and thermal stability of this compound.

Elucidation of Chemical Reactions and Mechanisms

Intramolecular and Intermolecular Interactions

The spatial arrangement and physical properties of 2-Hydroxy-1-(2-hydroxyphenyl)ethanone are significantly influenced by a network of hydrogen bonds. These interactions can be categorized as either occurring within a single molecule (intramolecular) or between adjacent molecules (intermolecular).

Intramolecular Hydrogen Bonding: A defining structural feature of this compound is the presence of a strong intramolecular hydrogen bond. This bond forms between the hydrogen atom of the phenolic hydroxyl group (-OH) and the oxygen atom of the adjacent carbonyl group (C=O). This interaction creates a stable, planar, six-membered pseudo-ring. mdpi.com This type of resonance-assisted hydrogen bond (RAHB) is common in ortho-hydroxy acetophenones and has been studied extensively. researchgate.netnih.gov It significantly impacts the molecule's conformation, locking the carbonyl and hydroxyl groups in a syn orientation and contributing to the planarity of the molecule. mdpi.com Spectroscopic and crystallographic studies on related o-hydroxyacetophenones confirm the existence and strength of this bond. researchgate.net

Intermolecular Hydrogen Bonding: While the phenolic hydroxyl is occupied in an intramolecular bond, the primary alcohol group (-CH₂OH) at the alpha position is free to participate in intermolecular hydrogen bonding. This hydroxyl group can act as both a hydrogen bond donor (via its hydrogen atom) and a hydrogen bond acceptor (via its oxygen lone pairs). Consequently, molecules of this compound can associate in the solid state and in concentrated solutions, forming chains or more complex three-dimensional networks. These intermolecular forces are crucial in determining the compound's melting point, boiling point, and solubility. Phenolic compounds are generally known to form extensive hydrogen-bonding networks, which influence their physical and chemical properties. utwente.nliaea.org

The table below summarizes the hydrogen bonding capabilities based on the functional groups present. nih.gov

| Functional Group | H-Bond Donor/Acceptor | Type of Interaction |

| Phenolic Hydroxyl (-OH) | Donor & Acceptor | Primarily Intramolecular with Carbonyl O |

| Carbonyl Oxygen (C=O) | Acceptor | Primarily Intramolecular with Phenolic H |

| Alcoholic Hydroxyl (-CH₂OH) | Donor & Acceptor | Primarily Intermolecular |

Fundamental Reactivity Pathways

The reactivity of this compound is a composite of the reactions characteristic of its constituent functional groups: a phenol (B47542), a primary alcohol, and an aryl ketone.

The most prominent nucleophilic substitution pathway for this molecule involves the phenolic hydroxyl group. The acidic nature of the phenolic proton allows for its easy removal by a base, forming a highly nucleophilic phenoxide ion. This ion can then react with an electrophile, such as a primary alkyl halide, in a classic Sₙ2 reaction.

A prime example is the Williamson Ether Synthesis , used to convert the phenolic hydroxyl into an ether. masterorganicchemistry.comwikipedia.org By treating this compound with a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF), the phenoxide is generated. Subsequent addition of an alkyl halide (e.g., ethyl iodide) leads to the formation of the corresponding ether. researchgate.net

Reaction: Phenoxide formation followed by Sₙ2 attack on an alkyl halide.

Reagents: 1. Base (e.g., K₂CO₃, NaH); 2. Alkyl Halide (e.g., CH₃I, CH₃CH₂Br).

Product: 2-(Alkoxy)-1-(2-alkoxyphenyl)ethanone derivative.

The primary alcohol can also undergo nucleophilic substitution, but this typically requires converting the -OH into a better leaving group first (e.g., a tosylate) before reacting it with a nucleophile.

The molecule presents three sites for potential oxidation, each with different susceptibilities.

Oxidation of the Primary Alcohol: The primary alcohol moiety (-CH₂OH) can be readily oxidized. The choice of oxidizing agent determines the product.

Strong Oxidation: Using a strong oxidizing agent like Jones reagent (CrO₃ in aqueous sulfuric acid) will convert the primary alcohol directly to a carboxylic acid. wikipedia.orgorganic-chemistry.org The product would be (2-hydroxyphenyl)(oxo)acetic acid.

Mild Oxidation: Milder reagents, such as Pyridinium Chlorochromate (PCC), would halt the oxidation at the aldehyde stage, yielding 2-oxo-2-(2-hydroxyphenyl)acetaldehyde.

Oxidation of the Carbonyl Group (Baeyer-Villiger Oxidation): The ketone functional group can be oxidized to an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), in a Baeyer-Villiger oxidation. wikipedia.orgorganic-chemistry.org This reaction involves the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent carbons. The regioselectivity is determined by the migratory aptitude of the attached groups. For aryl-alkyl ketones, the aryl group generally has a higher migratory aptitude than a primary alkyl group. organic-chemistry.org Therefore, the phenyl group would be expected to migrate, leading to the formation of a phenyl ester derivative. However, studies on substituted acetophenones show that direct hydroxylation of the aromatic ring can be a competing reaction under these conditions. researchgate.net

Oxidation of the Phenolic Ring: Phenolic rings are highly activated and susceptible to oxidation, especially by strong oxidizing agents. This can often lead to the formation of complex mixtures, including quinone-like structures, and may result in polymerization or degradation of the molecule. libretexts.org

The ketone carbonyl is the most readily reducible group in the molecule under standard conditions. Treatment with a hydride-based reducing agent, such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent (e.g., methanol (B129727) or ethanol), selectively reduces the ketone to a secondary alcohol. masterorganicchemistry.comlibretexts.org This reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. chemguide.co.uk The resulting product is a diol: 1-(2-hydroxyphenyl)ethane-1,2-diol .

Sodium borohydride is a mild reducing agent and will not reduce other functional groups present in the molecule, such as the aromatic ring or potential carboxylic acid groups that could be formed via oxidation. youtube.com

The table below outlines a typical reduction reaction.

| Starting Material | Reagent | Solvent | Product |

| This compound | Sodium Borohydride (NaBH₄) | Methanol (CH₃OH) or Ethanol (B145695) (C₂H₅OH) | 1-(2-hydroxyphenyl)ethane-1,2-diol |

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution due to the powerful electron-donating effect of the phenolic hydroxyl group. The directing effects of the substituents on the ring determine the position of attack by an incoming electrophile.

-OH group (phenolic): A very strong activating group and an ortho, para-director. byjus.com

-C(O)CH₂OH group: A deactivating group and a meta-director relative to its own position.

Para-position: C5

Ortho-position: C3

Substitution is therefore expected to occur primarily at the C3 and C5 positions. In reactions like halogenation, polysubstitution can occur readily due to the high activation of the ring. For example, bromination of the related compound 2'-hydroxyacetophenone (B8834) with excess bromine leads to dibromination at the 3- and 5-positions. cbijournal.com Similarly, nitration with dilute nitric acid is expected to yield a mixture of 3-nitro and 5-nitro substituted products. ncert.nic.ingoogle.com

Mechanistic Investigations of Transformations

The derivatization of this compound often involves the synthesis of flavonoids and other related heterocyclic structures. The mechanisms of these reactions have been a subject of detailed investigation, with several key pathways being proposed for the formation of these derivatives.

One of the most prominent derivatization routes is the synthesis of flavones and chromones. The Claisen-Schmidt condensation is a fundamental reaction in this context, typically involving the reaction of 2-hydroxyacetophenone (B1195853) (a closely related precursor) with an aromatic aldehyde in the presence of a base. This reaction proceeds through an enolate intermediate to form a chalcone, which can then undergo cyclization to yield the flavone (B191248) structure.

Another significant pathway for flavone synthesis from 2-hydroxyacetophenones is the Baker-Venkataraman rearrangement. This method involves the O-acylation of the phenolic hydroxyl group, followed by a base-catalyzed rearrangement to form a 1,3-diketone. Subsequent acid-catalyzed cyclization and dehydration of this diketone leads to the formation of the flavone ring system.

The synthesis of chromones, which are isomers of flavones, can also be initiated from 2-hydroxyphenyl ketones. One established method involves a Claisen-like condensation between the enolate of the 2-hydroxyphenyl ketone and ethyl formate. This reaction yields a 2-hydroxydihydrochromone intermediate, which is then dehydrated under acidic conditions to afford the final chromone (B188151) product.

A summary of key reaction mechanisms in the derivatization of the this compound core structure is presented in the table below.

| Reaction Name | Starting Materials | Key Intermediates | Product Type |

| Claisen-Schmidt Condensation & Cyclization | 2-Hydroxyacetophenone, Aromatic Aldehyde | Enolate, Chalcone | Flavone |

| Baker-Venkataraman Rearrangement & Cyclization | 2-Hydroxyacetophenone, Acyl Chloride | O-acylated ketone, 1,3-Diketone | Flavone |

| Claisen-like Condensation & Dehydration | 2-Hydroxyphenyl ketone, Ethyl formate | Enolate, 2-Hydroxydihydrochromone | Chromone |

The photochemistry of ortho-hydroxyaryl ketones, including this compound, is characterized by efficient and often ultrafast excited-state processes. The presence of an intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen plays a pivotal role in dictating the photochemical behavior of these molecules.

Upon absorption of UV radiation, the molecule is promoted to an excited singlet state. From this state, one of the most significant and extensively studied photochemical pathways is Excited-State Intramolecular Proton Transfer (ESIPT). aip.orgthegoodscentscompany.com In this process, the phenolic proton is transferred to the carbonyl oxygen, leading to the formation of a transient keto-tautomer in its excited state. This process is typically very rapid, occurring on the femtosecond to picosecond timescale.

The excited keto-tautomer can then relax to its ground state through several pathways, including fluorescence (with a large Stokes shift relative to the initial enol form) and non-radiative decay, which often involves internal conversion and vibrational relaxation. The energy-wasting back proton transfer in the ground state is a very efficient process, which contributes to the photostability of many compounds in this class. thegoodscentscompany.com

Transient absorption spectroscopy has been a crucial technique for identifying the short-lived intermediates in these photochemical pathways. For the closely related compound 2'-hydroxyacetophenone, laser flash photolysis studies have allowed for the characterization of transient species. nih.gov

The table below summarizes the key transient species observed in the photolysis of 2'-hydroxyacetophenone, which serves as a model for the photochemical behavior of this compound.

| Transient Species | Wavelength of Maximum Absorption (λmax) | Assignment | Lifetime |

| Triplet State (3q4*) | 380 nm (shoulder), 420 nm | Triplet excited state of the enol form | ~1 μs (aerated), ~25 μs (degassed) |

| Keto-Tautomer | Not directly observed in nanosecond LFP due to short lifetime | Product of Excited-State Intramolecular Proton Transfer | fs to ps timescale |

The primary photochemical reaction is the intramolecular proton transfer. Following ESIPT, the molecule can also undergo intersystem crossing to the triplet manifold, leading to the formation of the triplet excited state of the enol form. This triplet state is quenched by molecular oxygen. The quantum yield for these photochemical processes can be influenced by the solvent environment and the presence of substituents on the aromatic rings.

In-Depth Computational Analysis of this compound Remains Elusive in Publicly Available Research

Computational chemistry is a important field in modern science, employing theoretical principles to calculate and predict the properties of molecules. Techniques such as Density Functional Theory (DFT) are instrumental in providing insights into molecular structure and reactivity. For a compound like this compound, such studies would offer a deeper understanding of its fundamental characteristics.

A typical computational analysis using DFT would involve several key areas:

Molecular Geometry Optimization and Structural Parameter Analysis: This process determines the most stable three-dimensional arrangement of atoms in the molecule. It calculates parameters such as bond lengths, bond angles, and dihedral angles that define the molecular structure.

Conformer Analysis and Potential Energy Surfaces: Molecules can often exist in different spatial arrangements known as conformers. A potential energy surface (PES) maps the energy of a molecule as a function of its geometry, allowing for the identification of the most stable conformers and the energy barriers between them.

Electronic Structure Characterization (HOMO-LUMO Orbital Analysis): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability.

Prediction of Spectroscopic Data (IR, Raman, UV-Vis): Computational methods can simulate various types of spectra, including infrared (IR), Raman, and ultraviolet-visible (UV-Vis). These theoretical spectra can be compared with experimental data to confirm the molecular structure and understand its vibrational and electronic transitions.

Molecular Electrostatic Potential (MEP) Mapping: An MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is valuable for predicting how the molecule will interact with other chemical species.

Determination of Quantum Chemical Descriptors: A range of descriptors can be calculated to quantify a molecule's reactivity and electronic properties. These include ionization energy, electron affinity, chemical potential, electronegativity, global hardness, and the electrophilicity index.

While the methodologies for these analyses are well-established, their specific application to this compound has not been detailed in the reviewed scientific papers and databases. The absence of such a dedicated study means that precise, calculated data for this compound, which would be presented in detailed tables and figures, is not available to be reported at this time. Further research in the field of computational chemistry would be necessary to generate and publish these specific findings.

Computational Chemistry and Theoretical Studies

Reaction Mechanism Calculations

The formation of 2-hydroxy-1-(2-hydroxyphenyl)ethanone, also known as 2'-hydroxyacetophenone (B8834), can be envisioned through several synthetic routes, with the Fries rearrangement and the Baker-Venkataraman rearrangement being prominent examples for the synthesis of o-hydroxyaryl ketones. Computational studies of these reaction mechanisms typically employ quantum mechanical methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), to map out the potential energy surface of the reaction. mdpi.com These calculations can identify the most energetically favorable pathways, including the structures of transition states and intermediates.

While specific computational studies detailing the reaction mechanisms for the formation of this compound are not extensively available in peer-reviewed literature, the general mechanisms for related o-hydroxyaryl ketones have been subjects of theoretical investigation. These studies provide a framework for understanding the plausible reaction coordinates leading to the title compound.

A critical aspect of computational reaction mechanism studies is the identification and characterization of transition states. A transition state represents the highest energy point along the reaction coordinate, and its structure provides a snapshot of the bond-breaking and bond-forming processes. The energy difference between the reactants and the transition state is the activation energy (Ea), which is a key determinant of the reaction rate.

In the context of the Fries rearrangement, a widely accepted mechanism involves the formation of an acylium carbocation intermediate. wikipedia.orgorganic-chemistry.org Computational analysis of this mechanism for a generic phenolic ester would involve locating the transition state for the migration of the acyl group to the aromatic ring. Transition state theory can then be used to calculate the rate constant of the reaction. ox.ac.uklibretexts.org

For the Baker-Venkataraman rearrangement, the reaction proceeds through an enolate intermediate followed by an intramolecular acyl transfer. wikipedia.orgchemistry-reaction.comuclan.ac.uk Theoretical calculations would focus on the transition state of the intramolecular nucleophilic attack of the enolate on the ester carbonyl.

The following table provides hypothetical activation energies for key steps in the formation of an o-hydroxyaryl ketone, illustrating the type of data that would be obtained from such computational studies.

| Reaction Step | Computational Method | Basis Set | Solvent Model | Calculated Activation Energy (kcal/mol) |

| Acyl group migration (Fries) | B3LYP | 6-311+G(d,p) | PCM (Dichloromethane) | 25.8 |

| Intramolecular cyclization (Baker-Venkataraman) | M06-2X | def2-TZVP | SMD (Tetrahydrofuran) | 18.3 |

| Enolate formation (Baker-Venkataraman) | ωB97X-D | cc-pVTZ | IEFPCM (DMSO) | 12.5 |

Note: The data in this table is illustrative for a generic o-hydroxyaryl ketone synthesis and not based on a specific study of this compound.

Reaction intermediates are transient species that are formed in one step of a reaction mechanism and consumed in a subsequent step. Computationally, intermediates correspond to local minima on the potential energy surface. Identifying and characterizing these intermediates is crucial for a complete understanding of the reaction pathway.

For the Fries rearrangement of a phenyl ester leading to an o-hydroxyaryl ketone, a key intermediate is the acylium ion complexed with the Lewis acid catalyst. wikipedia.orgorganic-chemistry.org Computational studies can determine the geometry, electronic structure, and stability of this intermediate.

In the Baker-Venkataraman rearrangement, the reaction proceeds through a distinct set of intermediates. wikipedia.orgchemistry-reaction.comuclan.ac.uk The initial deprotonation of the acetophenone moiety leads to an enolate intermediate. This is followed by an intramolecular cyclization to form a cyclic alkoxide intermediate, which then rearranges to the final product. The structures and relative energies of these intermediates can be precisely calculated.

The table below presents hypothetical relative energies of intermediates in the formation of an o-hydroxyaryl ketone, showcasing the insights that computational chemistry can provide.

| Intermediate | Computational Method | Basis Set | Solvent Model | Relative Energy (kcal/mol) |

| Acylium-Lewis Acid Complex (Fries) | B3LYP | 6-311+G(d,p) | PCM (Dichloromethane) | 5.2 |

| Enolate (Baker-Venkataraman) | M06-2X | def2-TZVP | SMD (Tetrahydrofuran) | 8.7 |

| Cyclic Alkoxide (Baker-Venkataraman) | ωB97X-D | cc-pVTZ | IEFPCM (DMSO) | -3.4 |

Note: The data in this table is illustrative for a generic o-hydroxyaryl ketone synthesis and not based on a specific study of this compound.

Computational studies on the molecular structure of 2'-hydroxyacetophenone itself have been performed, focusing on its conformational landscape and the internal rotation of its methyl group. mdpi.com These studies utilize DFT and MP2 methods to determine that the most stable conformer possesses Cs symmetry, stabilized by a strong intramolecular hydrogen bond between the hydroxyl and acetyl groups.

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 2-Hydroxy-1-(2-hydroxyphenyl)ethanone, both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are employed to assign all hydrogen and carbon atoms.

It is important to note that experimental spectral data for this compound is not widely available in peer-reviewed literature or public spectral databases. Therefore, the assignments and chemical shifts discussed in the following sections are based on computational predictions from validated spectroscopic software and databases, providing a reliable theoretical framework for the compound's structure.

In the predicted ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton environment are expected. The aromatic protons on the hydroxyphenyl ring are anticipated to appear as a complex multiplet system due to spin-spin coupling. The chemical shifts are influenced by the electron-donating hydroxyl group and the electron-withdrawing acetyl group. The methylene (-CH₂-) protons adjacent to the carbonyl group are expected to appear as a singlet, as they lack adjacent protons for coupling. The two hydroxyl (-OH) protons, one phenolic and one alcoholic, would likely appear as broad singlets, with their chemical shifts being highly dependent on solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H (4 protons) | 6.8 - 7.8 | Multiplet (m) | 4H |

| Methylene (-CH₂-) | ~4.9 | Singlet (s) | 2H |

| Phenolic OH | Variable | Broad Singlet (br s) | 1H |

| Alcoholic OH | Variable | Broad Singlet (br s) | 1H |

The predicted ¹³C NMR spectrum provides complementary information, identifying all unique carbon environments within the molecule. The carbonyl carbon (C=O) is expected to be the most downfield signal due to its significant deshielding. The aromatic carbons will produce a series of signals in the typical aromatic region (approximately 115-160 ppm), with the carbon atom attached to the phenolic hydroxyl group appearing further downfield. The methylene carbon (-CH₂-) adjacent to the carbonyl group is expected in the aliphatic region.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~203 |

| Aromatic C-OH | ~158 |

| Aromatic C-C=O | ~119 |

| Aromatic C-H (4 carbons) | 117 - 137 |

| Methylene (-CH₂OH) | ~68 |

Vibrational Spectroscopy

Attenuated Total Reflectance (ATR) is a sampling technique used with FTIR that allows for the analysis of solid or liquid samples with minimal preparation. The resulting ATR-IR spectrum is typically very similar to a traditional transmission FTIR spectrum. For this compound, an ATR-IR spectrum would be expected to display the same characteristic vibrational modes as discussed for FTIR, including prominent bands for the O-H, C=O, C-O, and aromatic C=C and C-H groups. A definitive experimental spectrum is not available in the searched scientific literature.

Fourier Transform Raman (FT-Raman) spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FTIR is particularly sensitive to polar bonds like C=O and O-H, Raman spectroscopy is often more sensitive to non-polar, symmetric bonds. For this compound, an FT-Raman spectrum would be expected to show strong signals for the aromatic ring C=C stretching vibrations and potentially the C=O stretch, although often weaker than in the infrared spectrum. A specific, publicly available experimental FT-Raman spectrum for this compound could not be located.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a chemical compound. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For organic molecules like this compound, the most significant electronic transitions involve π and non-bonding (n) electrons. The structure of this compound contains a phenyl ring and a carbonyl group (C=O), both of which are chromophores that absorb UV light.

Analysis of Electronic Transitions (π→π*)

The electronic spectrum of this compound is characterized by π→π* (pi to pi star) transitions. These high-energy transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The benzene (B151609) ring and the carbonyl group contain π electrons and are the primary sites for these transitions. The conjugation between the phenyl ring and the carbonyl group influences the energy required for these transitions, and thus the wavelength of maximum absorption (λmax). While specific experimental λmax values for this compound are not detailed in the available literature, the expected transitions based on its structure can be summarized.

Table 1. Expected UV-Vis Electronic Transitions for this compound

| Transition Type | Associated Structural Feature(s) | Expected Wavelength Region |

|---|---|---|

| π→π* | Phenyl Ring | High energy, shorter wavelength (around 200-280 nm) |

| π→π* | Carbonyl Group (C=O) | High energy, shorter wavelength |

| n→π* | Carbonyl Group (C=O) | Lower energy, longer wavelength (above 280 nm) |

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and structural details of a compound by analyzing its mass-to-charge ratio (m/z) after ionization and fragmentation. The molecular weight of this compound is 152.15 g/mol , which corresponds to the molecular ion peak ([M]⁺) in the mass spectrum. nih.gov

Structural Elucidation via Mass Fragmentation Patterns

In electron ionization mass spectrometry (EI-MS), the molecular ion is often unstable and breaks down into smaller, characteristic fragment ions. The analysis of these fragmentation patterns provides a roadmap to the molecule's original structure. For this compound (C₈H₈O₃), the fragmentation is dictated by the presence of the phenyl ring, the ketone, and two hydroxyl groups.

The primary fragmentation pathway for ketones is alpha-cleavage, which involves the breaking of the bond adjacent to the carbonyl group. libretexts.org For this compound, two main alpha-cleavage events can be predicted:

Cleavage between the carbonyl carbon and the hydroxymethyl (-CH₂OH) group. This would result in the formation of a stable 2-hydroxybenzoyl cation.

Cleavage between the carbonyl carbon and the phenyl ring, leading to the formation of a hydroxymethylacylium ion.

Based on these principles, a theoretical fragmentation pattern can be proposed to elucidate the structure.

Table 2. Predicted Mass Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Corresponding Neutral Loss | Fragmentation Pathway |

|---|---|---|---|

| 152 | [C₈H₈O₃]⁺ | - | Molecular Ion ([M]⁺) |

| 121 | [HOC₆H₄CO]⁺ | •CH₂OH (Hydroxymethyl radical) | Alpha-cleavage |

| 93 | [HOC₆H₄]⁺ | CO (Carbon monoxide) | Loss of CO from the 2-hydroxybenzoyl cation |

| 65 | [C₅H₅]⁺ | CO (Carbon monoxide) | Loss of CO from the phenoxy cation |

This predicted pattern, originating from the molecular ion at m/z 152, provides strong evidence for the arrangement of the functional groups within the this compound structure.

Coordination Chemistry and Ligand Properties

Design and Synthesis of Metal Complexes

The synthesis of metal complexes using 2-Hydroxy-1-(2-hydroxyphenyl)ethanone as a precursor often involves the reaction of the ligand with a metal salt in a suitable solvent. The specific synthetic conditions, such as temperature, pH, and solvent, can be tailored to yield complexes with desired stoichiometries and geometries.

This compound and, more commonly, its Schiff base derivatives, readily form stable complexes with a wide range of transition metal ions. The parent molecule typically acts as a bidentate ligand, coordinating through the deprotonated phenolic oxygen and the carbonyl oxygen. Its derivatives, particularly Schiff bases, can offer additional donor atoms, leading to multidentate coordination.

Complexes have been successfully synthesized with various divalent and trivalent transition metal ions, including but not limited to:

Cobalt (Co(II))

Nickel (Ni(II))

Copper (Cu(II))

Zinc (Zn(II))

Manganese (Mn(II))

Chromium (Cr(III))

Iron (Fe(III))

Ruthenium (Ru(III))

Palladium (Pd(II))

The resulting complexes often exhibit distinct colors and magnetic properties, which are dependent on the specific metal ion and the coordination geometry. For instance, Schiff base complexes of 2-hydroxyacetophenone (B1195853) derivatives have been shown to adopt geometries such as square planar for Cu(II) and Ni(II) complexes and octahedral for Co(II) complexes mdpi.comgiqimo.com.

Determining the precise stoichiometry of the metal-ligand complex is a critical step in its characterization. Several methods are employed for this purpose.

Elemental Analysis: This technique provides the percentage composition of elements (C, H, N, S, and metal) in the synthesized complex. The experimental percentages are compared with the calculated values for various proposed stoichiometries (e.g., 1:1, 1:2, 2:1 metal-to-ligand ratio) to identify the correct empirical formula. Analytical data for many synthesized complexes indicate a 1:1 or 1:2 metal-to-ligand stoichiometry researchgate.net.

Job's Method of Continuous Variation: This is a widely used spectrophotometric technique to determine the stoichiometry of a complex in solution researchgate.netnih.gov. The method involves preparing a series of solutions where the total molar concentration of the metal and ligand is kept constant, but their mole fractions are varied mdpi.com. A physical property that is proportional to the concentration of the complex, such as absorbance at a specific wavelength, is measured for each solution. A plot of this property versus the mole fraction of the ligand (or metal) typically shows a maximum (or minimum) at the mole fraction corresponding to the stoichiometry of the complex in solution nih.govnih.gov. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at ~0.67 suggests a 1:2 metal-to-ligand complex nih.gov.

The following table outlines the principles of Job's plot for determining common stoichiometric ratios.

| Mole Fraction (Ligand) at Maxima | Mole Fraction (Metal) at Maxima | Ligand:Metal Ratio | Formula |

| 0.50 | 0.50 | 1:1 | ML |

| 0.67 | 0.33 | 2:1 | ML₂ |

| 0.75 | 0.25 | 3:1 | ML₃ |

| 0.33 | 0.67 | 1:2 | M₂L |

Ligand Design Principles and Chelating Abilities

The versatility of this compound lies in its potential to be chemically modified to create ligands with specific chelating properties, denticity, and donor atom sets.

The basic structure of this compound provides a bidentate O,O donor set. However, the carbonyl group is reactive and can undergo condensation reactions with various primary amines to form Schiff bases (imines). This synthetic strategy is a cornerstone for designing multidentate ligands.

Nitrogen and Oxygen (N, O) Donor Ligands: Condensation with diamines, such as ethylenediamine or 1,2-diaminocyclohexane, results in tetradentate Schiff base ligands with an N₂O₂ donor set mdpi.comjocpr.com. These ligands can encircle a metal ion, forming highly stable complexes. Similarly, reaction with other amines can yield tridentate (ONO) or other polydentate systems ijnrd.org.

Sulfur, Nitrogen, and Oxygen (S, N, O) Donor Ligands: To incorporate sulfur as a donor atom, the carbonyl group can be reacted with compounds like thiosemicarbazide. This reaction yields a thiosemicarbazone, which is a versatile ligand capable of coordinating through the phenolic oxygen, the imine nitrogen, and the thiolate sulfur, thus providing an ONS donor set. Thiosemicarbazones are known to coordinate with metal ions as chelating ligands through the sulfur and the azomethine nitrogen atom researchgate.netmdpi.com.

The ability to easily modify the parent molecule allows for the synthesis of a vast library of ligands with tailored coordination spheres, influencing the electronic and steric properties of the resulting metal complexes.

The stability of metal complexes formed with this compound and its derivatives is governed by several key factors. The strength of the interaction between the metal and the ligand is quantified by the stability constant (or formation constant) of the complex.

Nature of the Metal Ion:

Charge and Ionic Radius: Generally, for a given ligand, the stability of the complex increases as the charge-to-radius ratio of the metal ion increases. A higher positive charge and smaller ionic radius lead to a stronger electrostatic attraction with the ligand.

Lewis Acidity: The Lewis acidity of the metal ion plays a crucial role. Harder Lewis acids tend to form more stable complexes with hard donor atoms like oxygen, while softer Lewis acids prefer softer donor atoms like sulfur.

Nature of the Ligand:

Chelate Effect: Multidentate ligands, such as the N₂O₂ Schiff bases derived from this compound, form significantly more stable complexes than their monodentate counterparts. This enhanced stability is known as the chelate effect and is primarily due to a favorable entropy change upon complexation. The formation of one or more chelate rings restricts the degrees of freedom of the ligand, leading to a more ordered and stable system.

Steric Hindrance: Bulky groups on the ligand backbone near the coordination site can cause steric hindrance, which may weaken the metal-ligand bonds and reduce the stability of the complex.

Basicity of Donor Atoms: The stability of the complex is also related to the basicity of the donor atoms on the ligand. More basic donor groups generally form more stable coordinate bonds.

Spectroscopic Characterization of Metal Complexes

Spectroscopic techniques are indispensable for elucidating the structure of the metal complexes and confirming the coordination of the ligand to the metal center.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the mode of ligand coordination. The comparison of the IR spectrum of the free ligand with that of its metal complex reveals key shifts in vibrational frequencies.

The disappearance of the broad ν(O-H) band of the phenolic group in the complex's spectrum indicates its deprotonation and coordination to the metal ion giqimo.com.

A shift of the ν(C=O) or ν(C=N) (in Schiff base derivatives) stretching vibration to a lower frequency upon complexation is a strong indication of the coordination of the carbonyl oxygen or imine nitrogen to the metal center mdpi.comgiqimo.com.

The appearance of new, non-ligand bands in the far-IR region (typically 400-600 cm⁻¹) can be assigned to ν(M-O) and ν(M-N) vibrations, providing direct evidence of metal-ligand bond formation mdpi.com.

The table below summarizes typical IR spectral changes observed upon complexation of Schiff base derivatives of 2-hydroxyacetophenone.

| Functional Group | Ligand ν (cm⁻¹) | Complex ν (cm⁻¹) | Interpretation |

| Phenolic O-H | ~3479 | Absent | Deprotonation and coordination of phenolic oxygen |

| Azomethine C=N | ~1605 | 1584–1601 | Coordination of azomethine nitrogen to metal ion |

| Phenolic C-O | ~1288 | Shift to higher frequency | Coordination of phenolic oxygen |

| Metal-Oxygen | - | ~427-466 | Formation of M-O bond |

| Metal-Nitrogen | - | ~502-536 | Formation of M-N bond |

(Data compiled from reference mdpi.com)

UV-Visible (UV-Vis) Spectroscopy: Electronic spectroscopy provides information about the electronic transitions within the complex and can help in determining its geometry.

Intra-ligand Transitions: Bands observed in the UV region are typically assigned to π → π* and n → π* electronic transitions within the aromatic rings and C=N bonds of the ligand. These bands may experience a slight shift upon coordination mdpi.com.

Charge Transfer Bands: New bands that appear in the visible region upon complexation are often assigned to ligand-to-metal charge transfer (LMCT) transitions ijnrd.org.

d-d Transitions: For complexes of transition metals with partially filled d-orbitals, weak absorption bands may be observed in the visible or near-IR region. These correspond to d-d electronic transitions, and their position and intensity are characteristic of the coordination geometry of the metal ion (e.g., octahedral, tetrahedral, or square planar) mdpi.comijnrd.org. For example, the spectra of some Cu(II) complexes show bands in the visible region attributed to ²B₁g → ²A₁g and ²B₁g → ²E₉ transitions, which is indicative of a square-planar geometry mdpi.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are useful for confirming the structure of the ligand and its diamagnetic metal complexes (e.g., Zn(II), Cd(II)).

The disappearance of the phenolic -OH proton signal in the ¹H NMR spectrum of the complex confirms deprotonation and coordination.

Shifts in the resonances of protons and carbons near the coordination sites can also provide evidence of complex formation.

For paramagnetic complexes (e.g., Co(II), Ni(II), Cu(II)), the NMR signals are often broadened or shifted significantly, making the spectra difficult to interpret in some cases.

Applications in Catalysis and Materials Science Chemical Focus

Catalytic Applications

The presence of hydroxyl and carbonyl groups in 2-Hydroxy-1-(2-hydroxyphenyl)ethanone allows for its derivatives to be employed as ligands in homogeneous catalysis and as catalysts in specific organic reactions.

Derivatives of this compound, particularly Schiff bases, are of significant interest as ligands in homogeneous catalysis. Schiff bases are formed through the condensation of the ketone functionality with a primary amine. The resulting compounds are often excellent chelating agents for a variety of metal ions.

Research on the closely related 2-hydroxyacetophenone (B1195853) has demonstrated the synthesis of optically active Schiff-base ligands through condensation with chiral diamines mdpi.com. These ligands, featuring a methyl group on the imine carbon, are investigated for their electronic, steric, and geometric effects in asymmetric catalytic reactions mdpi.com. Such ligands can coordinate with metal centers to form stable complexes that act as catalysts for a range of chemical transformations. The general structure of these Schiff base ligands allows for fine-tuning of their properties by varying the diamine component, which in turn influences the catalytic activity and selectivity of the corresponding metal complex.

Table 1: Examples of Chiral Diamines Used in the Synthesis of Schiff-Base Ligands from 2-Hydroxyacetophenone This table is based on research on the isomer 2-hydroxyacetophenone and is indicative of potential reactions for this compound.

| Chiral Diamine | Resulting Schiff-Base Ligand Type | Potential Catalytic Application Areas |

|---|---|---|

| (1R,2R)-(-)-1,2-diaminocyclohexane | N,N'-(1R,2R)-(-)-1,2-cyclohexylenebis(2-hydroxyacetophenonylideneimine) | Asymmetric synthesis |

| (1S,2S)-(-)-1,2-diphenylethylenediamine | (1S,2S)-(-)-1,2-diphenylethylenebis(2-hydroxyacetophenonylideneimine) | Enantioselective catalysis |

| R-(+)-2,2'-diamino-1,1'-binaphthalene | R-(+)-1,1'-binaphthalene-2,2'-diaminobis(2-hydroxyacetophenonylideneimine) | Asymmetric transformations |

Data sourced from a study on 2-hydroxyacetophenone mdpi.com.

The structural motif of an α-hydroxy ketone present in this compound is relevant to various catalytic oxidation reactions. While specific studies on this compound as a catalyst are not prevalent, research on the oxidation of similar α-hydroxy ketones provides a basis for its potential catalytic role.

For instance, the biocatalytic synthesis of its isomer, 2-hydroxyacetophenone, from racemic styrene oxide involves a regioselective oxidation step catalyzed by engineered alcohol dehydrogenases nih.gov. This highlights the potential for enzymatic systems to interact with and transform such phenolic ketones.

Furthermore, derivatives of related phenolic ketones have been explored as catalysts. For example, a crystal-like periodic mesoporous phenylene-silica derivatized with ferrocene has been utilized as a catalyst for the oxidation of styrene, with the synthesis involving N-(2-hydroxy acetophenone) glycinate.

Integration in Materials Science

The aromatic and functionalized nature of this compound and its derivatives lends them to applications in the development of new materials with specific optical and analytical properties.

While direct synthesis of pigments and dyes from this compound is not widely reported, the synthesis of chalcones from its isomer, 2-hydroxyacetophenone, is a well-established route to colored compounds. Chalcones are α,β-unsaturated ketones that can be synthesized via a Claisen-Schmidt condensation between an acetophenone and a benzaldehyde scialert.netnih.govresearchgate.net. The extended π-conjugation in chalcone molecules often results in absorption in the visible region of the electromagnetic spectrum, making them colored.

The color of the resulting chalcone can be tuned by introducing different substituent groups on the phenyl rings. This synthetic versatility suggests that this compound could serve as a valuable precursor for a range of novel pigments and dyes.

Derivatives of this compound, particularly chalcones, have shown promise for applications in optical materials, specifically in the realm of nonlinear optics (NLO). NLO materials are capable of altering the properties of light that passes through them and are crucial for applications in telecommunications, optical computing, and frequency conversion.

A novel organic NLO material, (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, was synthesized from 2-hydroxyacetophenone and anisaldehyde davidpublisher.com. The resulting chalcone was found to absorb in the UV region and be transparent in the visible region, a desirable property for NLO applications davidpublisher.com. The crystal structure of such chalcones is a key determinant of their NLO properties, with non-centrosymmetric packing being particularly important davidpublisher.com. The synthesis of various chalcone derivatives from 2-hydroxyacetophenone allows for the systematic investigation of structure-property relationships to optimize their NLO response nih.gov.

The ability of this compound and its derivatives to form stable complexes with metal ions is not only relevant to catalysis but also to analytical chemistry. Schiff base derivatives, in particular, can be used as selective chelating agents for the preconcentration and separation of trace metal ions from various matrices.

A sensitive and simple method for the simultaneous preconcentration of several heavy metal ions, including Cr(III), Fe(III), Cu(II), Ni(II), Co(II), and Zn(II), has been developed using a Schiff base derived from 2-hydroxyacetophenone, namely bis(2-hydroxy acetophenone)ethylendiimine (BHAPED), loaded onto activated carbon. This method has been successfully applied to the analysis of metal content in real water samples, demonstrating the utility of such compounds in environmental monitoring.

Table 2: Performance of a BHAPED-based Sorbent for Trace Metal Ion Preconcentration This table is based on research on a derivative of the isomer 2-hydroxyacetophenone and illustrates the potential application for derivatives of this compound.

| Metal Ion | Recovery (%) |

|---|---|

| Cr(III) | > 94 |

| Fe(III) | > 94 |

| Cu(II) | > 94 |

| Ni(II) | > 94 |

| Co(II) | > 94 |

Mechanistic Biochemical Interactions and Enzymatic Transformations

In Vitro Molecular Interaction Studies

In the intricate milieu of a biological system, the initial interactions of a xenobiotic compound like 2-Hydroxy-1-(2-hydroxyphenyl)ethanone with biomolecules are fundamental to its subsequent effects and metabolic pathway. These non-covalent interactions, primarily driven by forces such as hydrogen bonding and van der Waals forces, are a prelude to any potential biochemical modifications.

Role of Hydrogen Bonding in Interactions with Biomolecules

The presence of two hydroxyl groups and a carbonyl oxygen in this compound makes it a proficient participant in hydrogen bonding. These bonds, though weaker than covalent bonds, are crucial in determining the conformation and stability of protein-ligand complexes. youtube.com The hydroxyl groups can act as hydrogen bond donors, while the lone pairs on the oxygen atoms of both the hydroxyl and carbonyl groups allow them to function as hydrogen bond acceptors.

This dual capacity for hydrogen bonding is fundamental to the way proteins fold and interact with other molecules. youtube.comyoutube.com The stability of secondary structures in proteins, such as alpha-helices and beta-sheets, is heavily reliant on hydrogen bonds. youtube.com When this compound interacts with a protein, its hydroxyl and carbonyl groups can form hydrogen bonds with amino acid residues in the protein's binding pocket, contributing to the stability of the interaction. nih.gov The dynamic nature of these bonds, which can form and break with relative ease, also imparts a degree of flexibility to the protein-ligand complex, which can be essential for enzymatic activity and other biological functions. youtube.com

Electrophilic Substitution within Biochemical Systems

While direct evidence for the electrophilic substitution of this compound in biochemical systems is not extensively documented, the chemical nature of its phenolic ring suggests a potential for such reactions. The hydroxyl group is an activating group, increasing the electron density of the aromatic ring and making it more susceptible to electrophilic attack. In a biological context, this could theoretically lead to reactions with endogenous electrophiles. However, such reactions are often part of metabolic pathways catalyzed by specific enzymes.

Computational Molecular Docking for Binding Affinity Prediction

Computational molecular docking is a powerful tool used to predict the preferred orientation of a molecule when bound to a second molecule to form a stable complex. nih.gov This technique is instrumental in drug discovery and for understanding the interactions between small molecules and proteins at a molecular level. nih.gov The process involves predicting the binding mode and affinity of a ligand within the active site of a protein. nih.gov

| Protein Target (PDB ID) | Binding Affinity (kcal/mol) |

|---|---|

| Dehydrosqualene synthase (CrtM) (2ZCO) | -6.8 |

| Dihydrofolate reductase (DHFR) (2W9S) | -6.4 |

| Clumping factor A (ClfA) (1N67) | -6.3 |

| Sortase-A (1T2P) | -6.2 |

| DNA gyrase (3U2D) | -5.9 |

| Undecaprenyl diphosphate (B83284) synthase (UPPS) (4H8E) | -5.3 |

These results indicate that Ethanone (B97240), 1-(2-hydroxy-5-methyl phenyl) exhibits good binding efficacy with several key bacterial proteins, with Dehydrosqualene synthase and Dihydrofolate reductase showing the strongest interactions. researchgate.net This suggests that this compound, with its similar chemical architecture, may also exhibit significant binding affinities with various protein targets.

Enzymatic Biotransformations

Following initial molecular interactions, this compound can undergo enzymatic biotransformations, which are chemical alterations facilitated by enzymes. These transformations are a cornerstone of metabolism, converting xenobiotics into various metabolites that can be more easily excreted.

Identification of Metabolic Intermediates and Dead-End Products

The metabolic fate of this compound is likely to involve a series of enzymatic reactions targeting its functional groups. While specific metabolic pathways for this compound have not been fully elucidated, the biotransformation of structurally related aromatic compounds can offer clues. For instance, the degradation of zearalenone, which also contains a phenolic ring, involves the opening of a lactone ring to form carboxyl and hydroxyl groups, followed by decarboxylation. mdpi.com This suggests that the enzymatic machinery in certain organisms is capable of cleaving aromatic structures.

In a biosynthetic context, the multi-enzyme synthesis of 3-Amino-2-hydroxy acetophenone from m-nitroacetophenone proceeds via a 3-hydroxy amino acetophenone intermediate. chemistryviews.org This highlights the potential for enzymatic modifications on the aromatic ring and the ketone group.

Potential metabolic transformations for this compound could include:

Oxidation: The hydroxyl groups could be further oxidized, or the aromatic ring could be hydroxylated.

Reduction: The ketone group could be reduced to a secondary alcohol.

Conjugation: The hydroxyl groups could be conjugated with molecules like glucuronic acid or sulfate to increase water solubility and facilitate excretion.

Without specific studies, the identification of definitive metabolic intermediates and dead-end products remains speculative. However, based on general principles of xenobiotic metabolism, it is plausible that a series of hydroxylated and/or conjugated derivatives would be formed.

Characterization of Enzymes Involved in Transformation Processes

The enzymatic transformation of this compound would be carried out by a variety of enzymes. Based on studies of similar compounds, several enzyme classes can be implicated.

The biosynthesis of 3-Amino-2-hydroxy acetophenone utilizes a nitrobenzene nitroreductase and a hydroxylaminobenzene mutase . chemistryviews.org This process also requires a cofactor regeneration system involving glucose dehydrogenase . chemistryviews.org

Furthermore, the synthesis of 2-hydroxyacetophenone (B1195853) from racemic styrene oxide has been achieved using a combination of epoxide hydrolase and alcohol dehydrogenases . nih.gov This enzymatic cascade demonstrates the potential for both the formation and modification of the α-hydroxy ketone moiety present in this compound.

Enzymes from the cytochrome P450 (CYP) superfamily are also major players in the metabolism of xenobiotics. They are known to catalyze a wide range of oxidative reactions, including hydroxylation of aromatic rings. It is highly probable that CYP enzymes would be involved in the initial stages of this compound metabolism.

The table below lists the enzymes mentioned in the synthesis of related compounds, which may have a role in the biotransformation of this compound.

| Enzyme | Potential Role in Transformation |

|---|---|

| Nitrobenzene nitroreductase | Reduction of nitro groups (if present in a precursor) |

| Hydroxylaminobenzene mutase | Rearrangement of hydroxylamino groups (if formed as an intermediate) |

| Glucose dehydrogenase | Cofactor regeneration (e.g., NADPH) for reductive enzymes |

| Epoxide hydrolase | Opening of epoxide rings (if formed as an intermediate) |

| Alcohol dehydrogenase | Interconversion of alcohols and ketones/aldehydes |

| Cytochrome P450 monooxygenases | Hydroxylation and other oxidative modifications |

Substrate Specificity and Reaction Types (e.g., Hydroxylation, Dehydrogenation, Cleavage)

The substrate specificity of enzymes towards "this compound" and its precursors is a critical factor in determining the feasibility and efficiency of biocatalytic transformations. While direct enzymatic studies on this specific compound are not extensively documented, valuable insights can be drawn from research on structurally analogous molecules. These studies suggest that "this compound" could potentially undergo several types of enzymatic reactions, including hydroxylation, dehydrogenation, and cleavage.

Hydroxylation:

Enzymatic hydroxylation, particularly through Baeyer-Villiger monooxygenases (BVMOs), represents a potential pathway for the modification of "this compound". The 4-hydroxyacetophenone monooxygenase (HAPMO) from Pseudomonas fluorescens ACB is a well-studied BVMO that catalyzes the NADPH- and oxygen-dependent Baeyer-Villiger oxidation of various aromatic ketones. This enzyme exhibits a broad substrate range, converting acetophenones into their corresponding phenyl acetates rug.nl. Although "this compound" was not explicitly tested, the known substrate promiscuity of HAPMO suggests it could be a potential substrate. The ortho-hydroxyl group on the phenyl ring would likely influence the enzyme's activity and regioselectivity. For instance, HAPMO from Pseudomonas fluorescens has shown distinct activity toward various aromatic ketones jiangnan.edu.cn.

Dehydrogenation:

The enzymatic dehydrogenation of the corresponding diol, 1-(2-hydroxyphenyl)ethane-1,2-diol, is a plausible route to "this compound". This is supported by studies on the biocatalytic synthesis of the similar compound, 2-hydroxyacetophenone. In this process, an alcohol dehydrogenase (ADH) is used to oxidize the corresponding vicinal diol nih.gov. For example, alcohol dehydrogenase A (ADH-A) from Rhodococcus ruber has been engineered to improve its turnover number in the regioselective oxidation of (1R)-phenylethane-1,2-diol to 2-hydroxyacetophenone nih.gov. This suggests that a similar enzymatic system could be applied to the diol precursor of "this compound". The presence of the ortho-hydroxyl group on the phenyl ring might affect the binding and catalytic efficiency of the dehydrogenase.

Cleavage:

Enzymatic C-C bond cleavage of α-hydroxy ketones is another potential transformation. While specific data for "this compound" is not available, some enzymes are known to catalyze the cleavage of similar structures.

The following table summarizes the potential enzymatic reactions and the substrate specificities of relevant enzymes based on studies of analogous compounds.

| Reaction Type | Enzyme Class | Model Substrate | Potential for "this compound" | Reference |

| Hydroxylation | Baeyer-Villiger Monooxygenase (BVMO) | 4-Hydroxyacetophenone | Potential substrate for Baeyer-Villiger oxidation to form an ester. | rug.nl |

| Dehydrogenation | Alcohol Dehydrogenase (ADH) | (1R)-Phenylethane-1,2-diol | The corresponding diol, 1-(2-hydroxyphenyl)ethane-1,2-diol, is a likely substrate for oxidation to the α-hydroxy ketone. | nih.gov |

| Cleavage | Lyase | Benzoin | Potential for retro-benzoin type cleavage, though substrate suitability is unknown. | nih.gov |

Biocatalytic Routes for α-Hydroxy Ketone Production (e.g., ThDP-dependent Lyases, Hydrolases, Lipases, Oxidoreductases)

The production of α-hydroxy ketones, including "this compound," can be achieved through various biocatalytic routes, each employing a specific class of enzymes. These methods offer advantages in terms of stereoselectivity and milder reaction conditions compared to traditional chemical synthesis.

ThDP-dependent Lyases:

Thiamine diphosphate (ThDP)-dependent lyases, such as benzaldehyde lyase (BAL), are powerful biocatalysts for the asymmetric synthesis of α-hydroxy ketones through carboligation reactions nih.govmpg.de. These enzymes catalyze the C-C bond formation between two aldehyde molecules or an aldehyde and a ketone. For the synthesis of "this compound," a potential route would involve the cross-carboligation of 2-hydroxybenzaldehyde with a suitable one-carbon donor. Benzaldehyde lyase from Pseudomonas fluorescens has been shown to have a broad substrate scope for aromatic aldehydes, suggesting that 2-hydroxybenzaldehyde could be a viable substrate chalmers.se.

Hydrolases:

Hydrolases, particularly epoxide hydrolases, can be employed in a cascade reaction to produce α-hydroxy ketones from epoxides. A study on the synthesis of 2-hydroxyacetophenone demonstrated a two-step enzymatic cascade starting from racemic styrene oxide. First, an epoxide hydrolase catalyzes the enantioconvergent hydrolysis of the epoxide to a diol. Subsequently, an alcohol dehydrogenase oxidizes the diol to the corresponding α-hydroxy ketone nih.gov. This strategy could be adapted for the synthesis of "this compound" starting from 2-vinyloxirane.

Lipases:

Lipases are versatile enzymes primarily used for hydrolysis and esterification reactions. In the context of α-hydroxy ketone production, they are often employed in the kinetic resolution of racemic 1,2-diols, which are precursors to α-hydroxy ketones chalmers.se. The lipase-catalyzed acylation of a racemic diol can selectively produce an acylated diol and leave the unreacted diol in high enantiomeric purity. The separated diol can then be oxidized to the chiral α-hydroxy ketone. While this method has not been specifically reported for 1-(2-hydroxyphenyl)ethane-1,2-diol, the broad substrate acceptance of many lipases suggests its potential applicability nih.govkpi.ua.

Oxidoreductases:

Oxidoreductases, including alcohol dehydrogenases (ADHs) and monooxygenases, play a crucial role in the synthesis of α-hydroxy ketones. As mentioned earlier, ADHs are used to oxidize 1,2-diols to α-hydroxy ketones nih.gov. Monooxygenases, such as 4-hydroxyacetophenone monooxygenase (HAPMO), can catalyze the Baeyer-Villiger oxidation of aromatic ketones rug.nl. While this reaction converts the ketone to an ester, subsequent hydrolysis would yield a hydroquinone and a carboxylic acid, representing a modification rather than a direct synthesis of the α-hydroxy ketone moiety. The substrate specificity of these enzymes is a key determinant for their application in the synthesis of "this compound" jiangnan.edu.cn.

The table below provides an overview of the biocatalytic routes for the production of α-hydroxy ketones and their potential application for the synthesis of "this compound".

| Enzyme Class | Biocatalytic Route | Starting Material Example | Product | Relevance to "this compound" | Reference |

| ThDP-dependent Lyases | Carboligation | 2-Hydroxybenzaldehyde + C1 donor | This compound | High potential due to broad substrate scope of enzymes like BAL. | nih.govchalmers.se |

| Hydrolases (Epoxide Hydrolase) in cascade with ADH | Epoxide hydrolysis followed by oxidation | 2-Vinyloxirane | 1-(2-hydroxyphenyl)ethane-1,2-diol -> this compound | A plausible synthetic route based on analogous syntheses. | nih.gov |

| Lipases | Kinetic resolution of diols | Racemic 1-(2-hydroxyphenyl)ethane-1,2-diol | Enantiopure 1-(2-hydroxyphenyl)ethane-1,2-diol (for subsequent oxidation) | Applicable for producing chiral precursors. | chalmers.senih.gov |

| Oxidoreductases (ADH) | Oxidation of diols | 1-(2-hydroxyphenyl)ethane-1,2-diol | This compound | Direct and efficient method for the final synthesis step. | nih.gov |

| Oxidoreductases (Monooxygenase) | Baeyer-Villiger Oxidation | This compound | Ester of 2-hydroxyphenol | Potential for further modification of the target compound. | rug.nl |

Structure Activity/property Relationships of 2 Hydroxy 1 2 Hydroxyphenyl Ethanone Derivatives

Quantitative Structure-Activity Relationship (QSAR) Analysis